molecular formula C21H18ClN3O4 B6549632 N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenoxy)acetohydrazide CAS No. 1040651-51-1

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B6549632
CAS No.: 1040651-51-1
M. Wt: 411.8 g/mol
InChI Key: HHERAQOPIVZJSA-UHFFFAOYSA-N
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Description

N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenoxy)acetohydrazide (CAS: 1040663-43-1) is a heterocyclic hydrazide derivative with the molecular formula C21H18ClN3O3 and a molecular weight of 395.8 g/mol . Its structure comprises three key components:

  • A 1-benzyl-6-oxo-1,6-dihydropyridine moiety, which provides a rigid aromatic framework.
  • A 4-chlorophenoxy group attached to an acetohydrazide chain, introducing electron-withdrawing and lipophilic characteristics.
  • A carbonyl bridge linking the dihydropyridine and hydrazide segments.

The compound is synthesized through sequential reactions starting from ethyl 2-(4-chlorophenoxy)acetate, which undergoes hydrazinolysis to form the acetohydrazide intermediate. This intermediate is then coupled with a benzyl-substituted dihydropyridine carbonyl derivative under reflux or microwave-assisted conditions .

Properties

IUPAC Name

1-benzyl-N'-[2-(4-chlorophenoxy)acetyl]-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-17-7-9-18(10-8-17)29-14-19(26)23-24-21(28)16-6-11-20(27)25(13-16)12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHERAQOPIVZJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenoxy)acetohydrazide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its following structural formula:

C22H21N3O3\text{C}_{22}\text{H}_{21}\text{N}_{3}\text{O}_{3}

Key Features:

  • Molecular Weight : 375.4 g/mol
  • Functional Groups : Contains a hydrazide moiety linked to a dihydropyridine structure, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It has been suggested that compounds with similar structures can interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression .
  • Antioxidant Activity : The presence of phenoxy and carbonyl groups may confer antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:

  • Case Study 1 : A study investigated the effects of a related compound on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations . The mechanism was linked to the induction of apoptosis and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
Similar Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Similar Compound BHeLa (Cervical Cancer)10Cell cycle arrest

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by hydrazone derivatives. Research indicates that these compounds can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity.

  • Case Study 2 : A derivative exhibited potent antibacterial activity against Staphylococcus aureus, with an MIC value lower than that of standard antibiotics .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles is crucial for assessing the therapeutic potential of this compound:

  • Absorption : Preliminary studies suggest good solubility in organic solvents; however, further research is needed to determine bioavailability in vivo.
  • Metabolism : The metabolic pathways are yet to be fully elucidated; however, structural analogs are often metabolized via cytochrome P450 enzymes.
  • Toxicity : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses; however, long-term studies are necessary to confirm this.

Scientific Research Applications

The compound N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenoxy)acetohydrazide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, synthesizing insights from diverse sources to provide a comprehensive overview.

Molecular Formula and Structure

  • Molecular Formula : C22H21ClN4O3
  • Molecular Weight : 422.88 g/mol
  • IUPAC Name : this compound

The structure features a dihydropyridine core, which is known for its biological activity, including anti-inflammatory and anti-cancer properties. The presence of the benzyl and chlorophenoxy groups suggests potential interactions with biological systems.

Physical Properties

While specific physical properties such as melting point and solubility are not extensively documented, the compound's complexity indicates that it may exhibit unique solubility characteristics, which can be critical for its applications in biological systems.

Pharmacology

Research indicates that compounds similar to this compound demonstrate significant pharmacological activities. These include:

  • Antitumor Activity : Dihydropyridine derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The structural motifs present in this compound suggest potential efficacy against bacterial and fungal infections.

Biochemical Assays

The compound can serve as a lead structure for developing new drugs targeting specific enzymes or receptors involved in disease pathways. Its ability to modulate biological activity makes it suitable for:

  • Enzyme Inhibition Studies : Investigating the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory processes.
  • Receptor Binding Studies : Evaluating interactions with neurotransmitter receptors or other target proteins.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science, particularly in:

  • Polymer Chemistry : Serving as a monomer or additive to enhance the properties of polymers used in drug delivery systems.
  • Nanotechnology : Potential use in synthesizing nanoparticles that can deliver therapeutic agents selectively to target cells.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of dihydropyridine derivatives. It was found that modifications on the benzyl group significantly enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications on this compound could yield potent anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of hydrazides were tested against a panel of bacterial strains. The results indicated that compounds with halogenated aromatic rings exhibited improved antibacterial activity compared to their non-halogenated counterparts. This suggests that this compound could be developed into a novel antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The target compound’s bioactivity and physicochemical properties are influenced by its substituents. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-Chlorophenoxy, Benzyl-dihydropyridine C21H18ClN3O3 395.8 Reference standard
2-(4-Chlorophenyl)-N'-{1-[(4-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}acetohydrazide Dual 4-chlorophenyl groups C21H17Cl2N3O3 430.3 Additional Cl atom enhances lipophilicity
1-Benzyl-N'-(2-(4-Methoxyphenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide 4-Methoxyphenoxy C22H21N3O5 407.4 Methoxy group increases electron density
(E)-2-(4-Chlorophenoxy)-N′-(Pyridin-4-ylmethylidene)acetohydrazide Pyridinylmethylene C14H12ClN3O2 297.7 Smaller framework; lacks dihydropyridine

Key Observations :

  • The methoxyphenoxy derivative (407.4 g/mol) introduces an electron-donating group, which may alter electronic interactions in biological targets .
  • The pyridinylmethylene variant (297.7 g/mol) lacks the dihydropyridine ring, simplifying the structure but possibly diminishing conformational stability .
Antimicrobial Activity
  • The target compound’s 4-chlorophenoxy group is associated with antimicrobial potency. Analogues with electron-withdrawing substituents (e.g., Cl) show enhanced activity compared to electron-donating groups (e.g., OCH3) .
  • Pyrimidine-thietan hydrazides () demonstrated that substituents like 4-aminophenyl or 4-hydroxyphenyl significantly boost microbial inhibition, suggesting that the target compound’s benzyl group may similarly enhance activity .
Anticancer Activity
  • 2-(4-Chlorophenoxy)-N'-(6-chloropyridazin-3-yl)acetohydrazide (Structure 22, ) exhibited cytotoxic effects against A549 and HepG2 cancer cells, highlighting the role of the chlorophenoxy moiety in anticancer activity .

Crystallographic and Stability Data

  • The pyridinylmethylene derivative () crystallized in a monoclinic system with hydrogen-bonded networks, suggesting that the target compound’s benzyl group may influence packing efficiency and stability .

Q & A

Q. Basic Research Focus

  • ¹H NMR :
    • Dihydropyridine ring protons : Doublets at δ 6.2–6.8 ppm (H-4 and H-5 positions) .
    • Acetohydrazide NH : Singlet at δ 10.2–10.5 ppm .
  • FT-IR :
    • Amide C=O stretch : 1650–1680 cm⁻¹ .
    • Hydrazide N–H bend : 3200–3300 cm⁻¹ .
      Validation : Compare experimental data with computational spectra (e.g., Gaussian 09W) to resolve ambiguities .

What computational strategies are effective for predicting the compound’s binding affinity to target enzymes like Glucosamine-6-Phosphate Synthase?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the enzyme’s active site. Key residues (e.g., Lys603, Asp542) form hydrogen bonds with the dihydropyridine carbonyl group .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .
    Data Interpretation : Prioritize docking poses with Gibbs free energy (ΔG) ≤ −8 kcal/mol for further experimental validation .

How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Advanced Research Focus
Case Study : Discrepancies in IC50 values for antifungal activity may arise from:

  • Strain Variability : Test against standardized strains (e.g., Candida albicans ATCC 10231) .
  • Assay Conditions : Optimize broth microdilution (pH 7.4, 37°C) to replicate physiological environments .
    Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) across studies .

What in vitro models are suitable for evaluating the compound’s anti-inflammatory activity, and how are results quantified?

Q. Advanced Research Focus

  • Cell-Based Assays :
    • RAW 264.7 Macrophages : Measure NO production (Griess reagent) after LPS stimulation. EC50 ≤ 20 µM indicates potency .
    • Cytokine Profiling : ELISA for TNF-α and IL-6 suppression .
  • Enzymatic Assays :
    • COX-2 Inhibition : Use fluorometric kits (e.g., Cayman Chemical) to determine IC50 .

How does the compound’s hydrazide moiety influence its pharmacokinetic properties, and what modifications could enhance bioavailability?

Q. Advanced Research Focus

  • ADME Challenges :
    • Low Solubility : LogP ~3.2 limits aqueous dissolution. Use PEGylation or prodrug strategies (e.g., esterification) .
    • Metabolic Stability : Cytochrome P450 (CYP3A4) metabolism reduces half-life. Introduce electron-withdrawing groups (e.g., -CF₃) to slow degradation .
      In Silico Tools : SwissADME or pkCSM predicts absorption and toxicity profiles pre-synthesis .

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